molecular formula C18H17ClN6O B2556937 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421475-39-9

3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2556937
CAS No.: 1421475-39-9
M. Wt: 368.83
InChI Key: CGLFMUHYJNCFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a chemical compound with the molecular formula C18H17ClN6O and a molecular weight of 368.8 g/mol . It is supplied for research purposes as a high-purity material. The structure of this compound, which features a pyrimidine core linked to a chlorinated benzamide group via an ethylenediamine chain, is characteristic of scaffolds often investigated in medicinal chemistry for their potential to interact with biological targets such as kinase enzymes . Compounds with similar pyrimidine-based structures have been explored in various therapeutic areas, including as inhibitors for viral targets and kinases . Researchers may find this compound valuable for developing novel biochemical probes or in lead optimization studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-14-5-3-4-13(10-14)18(26)22-9-8-21-16-11-17(24-12-23-16)25-15-6-1-2-7-20-15/h1-7,10-12H,8-9H2,(H,22,26)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFMUHYJNCFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1421475-39-9
Molecular Formula C₁₈H₁₇ClN₆O
Molecular Weight 368.8 g/mol

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and pyridine rings, followed by chlorination and amination processes. The presence of multiple functional groups such as chlorines and amines contributes to its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In a study evaluating various derivatives, one compound demonstrated strong antagonist activity with an EC₅₀ of 1.68 ± 0.22 µM against RXRα, a receptor implicated in cancer progression .

Table: Anticancer Activity of Related Compounds

Compound NameEC₅₀ (µM)Mechanism of Action
Compound A1.68RXRα antagonist
Compound B<10Anti-proliferative against HepG2 cells
Compound C>100Low cytotoxicity in normal cells

The mechanism through which this compound exerts its effects involves the inhibition of RXRα-dependent pathways, leading to apoptosis in cancer cells. This is evidenced by the induction of caspase-3 activity and cleavage of poly ADP-ribose polymerase (PARP), which are critical markers for programmed cell death .

Case Studies

  • Study on RXRα Inhibition : A recent study focused on the synthesis and evaluation of various derivatives related to this compound, highlighting its potential as a selective RXRα antagonist. The results showed that certain modifications could enhance potency while reducing toxicity to normal cells .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, potentially serving as inhibitors for enzymes like carbonic anhydrase, which are crucial in various physiological processes. This suggests that this compound may also possess antibacterial or antifungal activities.

Comparison with Similar Compounds

Structural Analog 1: 3-Chloro-N-[4-(Pyrimidin-2-ylSulfamoyl)Phenyl]Benzamide

Key Differences :

  • Core Modification: Replaces the ethylamino-pyrimidinyl chain with a sulfamoyl group attached to a phenyl ring.
  • Functional Groups : Introduces a sulfonamide (-SO₂-NH-) linker instead of an ethylenediamine bridge.
    Implications :
  • Loss of the pyridin-2-ylamino-pyrimidine motif might diminish kinase-targeting specificity compared to the target compound.
Parameter Target Compound Analog 1
Core Structure Benzamide + ethylamino-pyrimidine Benzamide + sulfamoyl-phenyl
Key Substituents 3-Cl, pyridin-2-yl 3-Cl, pyrimidin-2-yl
Molecular Weight (est.) ~428 g/mol ~415 g/mol

Structural Analog 2: N-[4-Methyl-3-(4-Pyridin-3-yl-Pyrimidin-2-ylAmino)Phenyl]Benzamide (Imatinib Intermediate)

Key Differences :

  • Substituents : Features a pyridin-3-yl group (vs. pyridin-2-yl in the target) and a 4-methylphenyl ring.
  • Biological Context : Designed as an intermediate for imatinib, a Bcr-Abl tyrosine kinase inhibitor.
    Implications :
  • The methyl group on the phenyl ring may enhance metabolic stability but reduce solubility.
Parameter Target Compound Analog 2
Aromatic Substituents Pyridin-2-yl Pyridin-3-yl, 4-methylphenyl
Therapeutic Target Hypothesized kinases Bcr-Abl kinase (imatinib pathway)
Synthetic Complexity High (multi-step amine coupling) Moderate (optimized for imatinib synthesis)

Structural Analog 3: N-[3-(4,5'-Bipyrimidin-2-ylAmino)-4-MethylPhenyl]-4-{[(3S)-3-(Dimethylamino)Pyrrolidin-1-yl]Methyl}-3-(Trifluoromethyl)Benzamide

Key Differences :

  • Substituents: Incorporates a trifluoromethyl (-CF₃) group and a bipyrimidinylamino chain.
  • Pharmacokinetic Enhancers: The dimethylamino-pyrrolidine moiety may improve oral bioavailability. Implications:
  • The -CF₃ group increases lipophilicity, enhancing blood-brain barrier penetration but risking higher off-target effects.
  • The bipyrimidinylamino structure could broaden kinase inhibition profiles compared to the target compound’s simpler pyrimidine scaffold.
Parameter Target Compound Analog 3
Lipophilic Groups 3-Cl 3-CF₃, bipyrimidine
Pharmacokinetic Features Moderate solubility Enhanced bioavailability via pyrrolidine
Molecular Weight (est.) ~428 g/mol ~630 g/mol

Research Findings and Implications

  • However, empirical studies are required to confirm this.
  • Solubility vs. Permeability : Analog 1’s sulfamoyl group improves solubility but may limit cellular uptake, whereas Analog 3’s -CF₃ group prioritizes permeability at the cost of solubility. The target compound strikes a middle ground but lacks optimization for either property.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.